molecular formula C13H15NO3 B5166554 N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide

N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide

Cat. No.: B5166554
M. Wt: 233.26 g/mol
InChI Key: NMGRQMRDEKBIPK-UHFFFAOYSA-N
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Description

N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide is an organic compound with the molecular formula C11H13NO2. It is also known as 4-allyloxyacetanilide. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an allyloxy group. It has various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Similar structure but lacks the allyloxy group.

    4-allyloxyphenylacetamide: Similar structure but with different substituents on the phenyl ring.

Uniqueness

N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide is unique due to the presence of both the acetamide and allyloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-8-17-9-13(16)11-4-6-12(7-5-11)14-10(2)15/h3-7H,1,8-9H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGRQMRDEKBIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)COCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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